(E)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
Description
Properties
IUPAC Name |
2-[(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S3/c1-27-9-8-14(18(23)24)21-17(22)16(28-19(21)26)10-11-6-7-15(25-11)12-4-2-3-5-13(12)20/h2-7,10,14H,8-9H2,1H3,(H,23,24)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLLIJOYYCEJIL-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.3 g/mol. The structure features a furan ring, thiazolidine moiety, and a butanoic acid derivative, contributing to its diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Condensation Reaction : The reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde to form an intermediate.
- Formation of Thiazolidine Ring : The intermediate is reacted with thiosemicarbazide to yield the thiazolidine structure.
- Final Modifications : Further functionalization to introduce the methylthio and butanoic acid groups.
Antimicrobial Properties
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that similar compounds possess potent antibacterial effects against Gram-positive bacteria, including multidrug-resistant strains. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL against various bacterial strains .
Anticancer Effects
The compound has been evaluated for its anticancer properties. Studies have demonstrated moderate to strong antiproliferative activity in human leukemia cell lines. Notably, compounds with structural similarities have shown IC50 values in the low micromolar range against cancer cell lines such as HL-60 and A549 . Mechanistic studies suggest that these compounds induce apoptosis through various pathways, including cell cycle arrest and DNA fragmentation .
Anti-inflammatory Activity
The thiazolidinone framework is known for its anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes associated with inflammatory pathways. This compound may inhibit specific enzymes involved in inflammation, leading to reduced inflammatory responses .
Case Studies
- Antibacterial Evaluation : A series of synthesized thiazolidinone derivatives were evaluated for their antibacterial activity against clinical isolates. Compounds showed promising results with MIC values indicating effectiveness against resistant strains .
- Anticancer Mechanism Elucidation : In a study focused on the anticancer effects of related thiazolidinones, compounds were tested for cytotoxicity using MTT assays and flow cytometry, revealing significant apoptotic activity in treated cells .
Summary of Findings
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit moderate to strong antiproliferative activity against various cancer cell lines. A study demonstrated that modifications at the C-terminal of the thiazolidinone framework significantly influenced its anticancer properties. The presence of electron-donating groups was found to enhance activity, particularly in leukemia cell lines .
Key Findings :
- The compound showed dose-dependent effects on cell viability.
- Structural variations led to different levels of efficacy, underscoring the importance of functional groups attached to the thiazolidinone moiety.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. In a study involving mice, it was shown to reduce leukocyte recruitment during acute peritonitis and mitigate renal ischemia/reperfusion injury . These findings suggest potential therapeutic applications in inflammatory diseases.
Clinical Implications :
- The compound's ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
The structural characteristics of (E)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid also confer antimicrobial properties. Studies have suggested that compounds with similar thiazolidinone frameworks can inhibit the growth of various pathogens, making them valuable in treating infections .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the furan and thiazolidinone rings can lead to significant changes in biological activity. For instance:
- Chlorophenyl Substitution : Enhances anticancer properties.
- Methylthio Group : Contributes to antimicrobial effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
- Core Modifications: Substitution of thiazolidinone with oxadiazole () improves metabolic stability due to reduced ring strain and enhanced resistance to enzymatic degradation .
- Terminal Group Impact : Amide-terminated derivatives () exhibit superior cell permeability compared to carboxylic acid analogues, as observed in similar drug candidates .
- Hybrid Structures : Integration of pyrazole () introduces additional hydrogen-bonding sites, which could improve selectivity for targets like cyclooxygenase (COX) or phosphodiesterase (PDE) enzymes .
Research Findings and Gaps
- Synthetic Feasibility: Compounds with simpler side chains (e.g., butanoic acid in ) are synthesized in higher yields (~47–76%) compared to branched or hybrid derivatives (~36%) .
- Microenvironment Interactions : Hydrogel-based studies () suggest that modulating chemical microenvironments (e.g., pH, solubility) could optimize the compound’s efficacy in 3D cell cultures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid?
- Methodology : The synthesis typically involves condensation of a 2-chlorophenyl-substituted furan derivative with a thiazolidinone precursor. Key steps include:
- Refluxing in a solvent system (e.g., DMF-acetic acid mixture) to promote cyclization and imine formation.
- Use of sodium acetate as a base to facilitate deprotonation and intermediate stabilization .
- Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield compared to traditional reflux .
- Critical Parameters : Temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants must be optimized to achieve >90% purity.
Q. How can researchers validate the structural integrity and purity of this compound?
- Analytical Techniques :
- Spectroscopy : NMR (¹H/¹³C) to confirm stereochemistry (E/Z configuration) and functional groups (e.g., thioxothiazolidinone ring). IR for carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) verification.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₀H₁₅ClN₂O₄S₃, exact mass 502.96 g/mol) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the furan or thiazolidinone rings) influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Methodology : Systematic substitution (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) followed by bioassays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity).
Q. What strategies resolve contradictions in reported bioactivity data across structurally similar analogs?
- Case Study : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 10 µM to >100 µM in similar compounds).
- Root Cause Analysis :
- Solubility Issues : Use of DMSO vs. aqueous buffers may alter compound aggregation .
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7).
- Resolution : Cross-validate data using orthogonal assays (e.g., flow cytometry for apoptosis) and control for solvent effects .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding to targets like PPAR-γ or bacterial enoyl-ACP reductase.
- Pharmacophore Modeling : Identify critical moieties (e.g., thioxothiazolidinone core for hydrogen bonding).
- ADMET Prediction : SwissADME to optimize logP (target ~3.5) and reduce hepatotoxicity risks .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Hypothesis Testing :
- Strain-Specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria.
- Mechanistic Studies : Check for efflux pump inhibition using phenylalanine-arginine β-naphthylamide (PAβN) .
- Data Table :
| Bacterial Strain | MIC (µg/mL) | Efflux Pump Inhibitor Used | Result |
|---|---|---|---|
| S. aureus | 8 | None | Active |
| E. coli | 64 | PAβN | MIC reduced to 16 µg/mL |
Experimental Design Recommendations
- Synthesis : Prioritize microwave-assisted methods for time-critical projects .
- Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3).
- Data Reporting : Disclose solvent concentrations (e.g., DMSO <0.1% v/v) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
